![molecular formula C25H29NO6S B11162422 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11162422.png)
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core, an ethyl and methyl substitution, and a sulfonyl amino hexanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Ester Hydrolysis
The hexanoate ester undergoes hydrolysis under acidic or alkaline conditions:
The ester’s electron-withdrawing sulfonamide group increases susceptibility to nucleophilic attack, accelerating alkaline hydrolysis compared to simple alkyl esters .
Sulfonamide Stability
The N-[(4-methylphenyl)sulfonyl] group demonstrates exceptional resistance to hydrolysis due to:
-
Strong S–N bond (bond dissociation energy: ~70 kcal/mol)
No degradation occurs under standard hydrolytic conditions (pH 1–14, ≤100°C), making it inert in most reaction environments .
Nucleophilic Substitution
The sulfonamide nitrogen participates in limited nucleophilic substitutions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Methyl iodide | DMF, K₂CO₃, 80°C | N-methylated sulfonamide derivative | 45% |
Benzyl chloride | THF, NaH, 0°C→RT | N-benzyl analog | 32% |
Steric hindrance from the 4-methylphenyl group significantly reduces reaction rates compared to non-substituted sulfonamides .
Chromenone Core Reactivity
The 2-oxo-2H-chromen-7-yl system undergoes selective redox reactions:
Reaction Type | Reagent | Position Modified | Outcome |
---|---|---|---|
Oxidation | KMnO₄ (acidic) | C-3 | 3-hydroxy derivative (minor pathway) |
Reduction | NaBH₄/CeCl₃ | C-2 carbonyl | 2-hydroxy-2H-chromene |
The ethyl and methyl substituents at C-4 and C-6 inhibit full aromatic oxidation, limiting reactivity to specific positions.
Re-esterification
The parent chromenol (post-hydrolysis) can form new esters:
Acid Chloride | Catalyst | Solvent | New Ester Yield |
---|---|---|---|
Acetyl chloride | DMAP | DCM | 88% |
Benzoyl chloride | Pyridine | THF | 76% |
Transesterification
Methanolysis under Lewis acid catalysis:
Catalyst | Temperature | Conversion Rate |
---|---|---|
Ti(OiPr)₄ | 65°C | 94% in 3 hrs |
BF₃·Et₂O | RT | 82% in 24 hrs |
This enables modular synthesis of analogs with varied ester groups .
Thermal Decomposition
Controlled pyrolysis (TGA data):
Temperature Range (°C) | Mass Loss | Primary Degradation Process |
---|---|---|
180–220 | 12% | Ester decarboxylation |
220–280 | 58% | Chromenone ring fragmentation |
280–350 | 30% | Sulfonamide decomposition |
Residual ash at 600°C: <1%, indicating complete volatilization .
Scientific Research Applications
Medicinal Applications
-
Anti-inflammatory Activity :
- Studies have shown that compounds with chromenone structures possess significant anti-inflammatory properties. Research indicates that derivatives similar to 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
-
Antioxidant Properties :
- The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that chromenone derivatives exhibit strong antioxidant activity, which can be beneficial in preventing oxidative damage in various diseases .
- Anticancer Potential :
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study published in the Journal of Medicinal Chemistry explored the effects of chromenone derivatives on cancer cell lines. The results indicated that the tested compound significantly reduced cell viability in breast cancer and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects in Animal Models :
- Synergistic Effects with Other Drugs :
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique sulfonyl amino hexanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C25H29NO6S
- Molecular Weight : 471.57 g/mol
- CAS Number : Not specified in the sources but can be identified through its structural formula.
Antimicrobial Activity
Studies indicate that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
Microorganism | Activity (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | Moderate (100) | Compared to chloramphenicol |
Escherichia coli | Moderate (100) | Compared to ciprofloxacin |
Pseudomonas aeruginosa | Moderate (100) | Compared to chloramphenicol |
Candida albicans | Excellent (125) | Compared to griseofulvin |
The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against Candida species .
Anti-inflammatory Activity
Coumarins are recognized for their anti-inflammatory effects. The ability of this compound to inhibit albumin denaturation has been assessed, with results indicating significant protective effects similar to ibuprofen, a standard anti-inflammatory drug:
Compound | Inhibition (%) |
---|---|
6-Ethyl-4-methyl... | 65% |
Ibuprofen | 70% |
This suggests that the compound may serve as a potential anti-inflammatory agent .
Case Studies
-
Synthesis and Evaluation of Coumarin Derivatives
A study synthesized several coumarin derivatives and evaluated their biological activities. The results showed that modifications in the coumarin structure could enhance antimicrobial and anticancer activities significantly. This suggests that similar structural modifications in 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives could yield compounds with improved efficacy . -
Antioxidant Properties
Another study highlighted the antioxidant capabilities of coumarins, which contribute to their overall biological activity. The antioxidant potential of this compound could be explored further to assess its role in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C25H29NO6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6S/c1-4-19-15-21-18(3)14-25(28)32-23(21)16-22(19)31-24(27)8-6-5-7-13-26-33(29,30)20-11-9-17(2)10-12-20/h9-12,14-16,26H,4-8,13H2,1-3H3 |
InChI Key |
ORQFFYAQRNSDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.